molecular formula C8H13N3O B11824156 Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)-

Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)-

Cat. No.: B11824156
M. Wt: 167.21 g/mol
InChI Key: MNQSKHLLPMQSCR-QMMMGPOBSA-N
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Description

Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- is a compound that features a morpholine ring substituted with an imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- typically involves the reaction of morpholine with an imidazole derivative. One common method involves the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of an imidazole derivative to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted morpholine derivatives .

Scientific Research Applications

Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- involves its interaction with specific molecular targets. The imidazole group can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The morpholine ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholine, 2-(1H-imidazol-1-ylmethyl)-, (2S)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can lead to different pharmacokinetic and pharmacodynamic properties compared to its similar compounds .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

(2S)-2-(imidazol-1-ylmethyl)morpholine

InChI

InChI=1S/C8H13N3O/c1-3-11(7-10-1)6-8-5-9-2-4-12-8/h1,3,7-9H,2,4-6H2/t8-/m0/s1

InChI Key

MNQSKHLLPMQSCR-QMMMGPOBSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CN2C=CN=C2

Canonical SMILES

C1COC(CN1)CN2C=CN=C2

Origin of Product

United States

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